molecular formula C9H10N4O3 B7728786 Ethyl 2-(7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate CAS No. 88373-98-2

Ethyl 2-(7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate

Cat. No.: B7728786
CAS No.: 88373-98-2
M. Wt: 222.20 g/mol
InChI Key: IDVRNEDKWIRMQI-UHFFFAOYSA-N
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Description

Ethyl 2-(7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate is a chemical intermediate based on the versatile 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug discovery . The TP core is isoelectronic with the purine ring, making it a valuable bio-isostere in the design of novel enzyme inhibitors and nucleoside analogues . This specific acetate ester derivative serves as a key synthetic precursor for the development of compounds with potential antibacterial activity, particularly against multidrug-resistant (MDR) strains like S. aureus and K. pneumoniae . The TP scaffold is known to be a privileged structure in the search for new antimicrobial agents, with some derivatives demonstrating a high selectivity index against pathogenic bacteria compared to mammalian cells, suggesting a promising safety profile for further investigation . Furthermore, the TP structure has been exploited in the design of kinase inhibitors, such as for CDK-2 and PI3K, by targeting the ATP-binding pocket, and its metal-chelating properties have been utilized in developing anti-cancer and anti-parasitic agents . Synthetically, TP derivatives like this one are typically accessed via annulation reactions starting from 1,2,4-aminotriazoles and various 1,3-dicarbonyl or unsaturated systems . This product is intended for research purposes as a building block in the synthesis of more complex bioactive molecules. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2-(7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-2-16-8(15)4-6-3-7(14)13-9(12-6)10-5-11-13/h3,5H,2,4H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVRNEDKWIRMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=O)N2C(=N1)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406706
Record name STK850017
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88373-98-2
Record name STK850017
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Ethyl 2-Amino-5-Benzoyl-1H-Pyrrole-3-Carboxylate Derivatives

Ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate (55 ) reacts with ethyl isothiocyanate to form 6-benzoyl-3-ethyl-2-thioxo-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (56 ) via nucleophilic addition and cyclization. Subsequent alkylation with methyl iodide yields the methylsulfanyl derivative (57 ), which undergoes alcoholysis with sodium methoxide to produce 6-benzoyl-3-ethyl-2-methoxy-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (58 ). While this method demonstrates modularity, the multistep process reduces overall yield (typically 40–60%) and requires stringent purification.

Cyclization via Carbon Disulfide-Mediated Thione Formation

Interaction of 2-(1H-benzimidazol-2-yl)ethan-1-amine (59 ) with carbon disulfide under basic conditions generates 3,4-dihydrobenzo[4,imidazo[1,2-c]pyrimidine-1(2H)-thione (60 ). S-methylation with methyl iodide forms 61 , which reacts with acetic or benzoic acid hydrazides to yield tetracyclic compounds (62 ) alongside hydrazide byproducts (63 ). This route highlights the versatility of sulfur-containing intermediates but faces challenges in regioselectivity and byproduct formation.

Multicomponent One-Pot Synthesis Strategies

Multicomponent reactions (MCRs) offer efficient access to triazolopyrimidine derivatives by combining three or more reactants in a single step.

Three-Component Reactions with 5-Amino-1-Phenyl-1H-1,2,4-Triazoles

A one-pot synthesis oftriazolo[4,3-a]pyrimidines involves 5-amino-1-phenyl-1H-1,2,4-triazole (1a–b ), aromatic aldehydes (2a–g ), and ethyl acetoacetate (3 ) catalyzed by acidic ionic liquids (e.g., APTS) in refluxing ethanol. The reaction proceeds via a Knoevenagel condensation between 3 and aldehyde 2 , followed by a Michael addition of 1 to the arylidene intermediate. Intramolecular cyclization and dehydration yield ethyl multisubstituted-1,5-dihydro-triazolo[4,3-a]pyrimidine-6-carboxylates (4a–n ) with yields up to 92%.

Optimized Reaction Conditions:

CatalystSolventTemperature (°C)Time (h)Yield (%)
APTS (10 mol%)Ethanol78 (reflux)2492
NoneEthanol7824<10
APTS (10 mol%)Acetonitrile822450

Amino Acid-Coupled Triazolopyrimidine Synthesis

Reaction of 2-(3-amino-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-4(5H)-yl)propanoic acid derivatives (1a–d ) with 4-chlorobenzaldehyde and malononitrile/ethyl cyanoacetate under green conditions (lemon juice, water-ethanol) producestriazolo[1,5-a]pyrimidines (8a–d , 9a–d ) in 85–90% yields. Lemon juice acts as a bifunctional catalyst, protonating carbonyl groups and facilitating imine formation.

Green Chemistry Approaches

Lemon Juice-Catalyzed Reactions

The use of lemon juice (pH ≈ 2.3) as a natural catalyst in water-ethanol (8:2) enables the synthesis of 2-(1,2-dihydro-triazolo[1,5-a]pyrimidin-3(5H)-yl)propanoic acid derivatives (2a–d , 3a–d ) at ambient temperature. This method eliminates toxic solvents and reduces energy consumption, achieving yields comparable to conventional acids (80–88%).

Acid-Functionalized Ionic Liquids

Low-viscosity ionic liquids with acidic moieties (e.g., sulfonic acid groups) serve as recyclable catalysts for MCRs. These solvents enhance reaction rates by stabilizing transition states and improving reactant solubility, yielding triazolopyrimidines in >90% purity after simple filtration.

Comparative Analysis of Synthetic Routes

MethodKey ReactantsCatalystYield (%)AdvantagesLimitations
CyclizationEthyl 2-amino-pyrrole derivativesNone40–60High modularityMultistep, low yields
Three-componentAminotriazole, aldehyde, ethyl acetoacetateAPTS85–92One-pot, high efficiencyRequires reflux conditions
Green chemistryAmino acid derivatives, aldehydesLemon juice80–88Eco-friendly, mild conditionsLonger reaction times

Mechanistic Insights

Knoevenagel-Michael-Addition-Cyclization Pathway

The three-component reaction begins with Knoevenagel condensation between ethyl acetoacetate (3 ) and aldehyde (2 ), forming an arylidene intermediate. A Michael addition of 5-amino-1-phenyl-1H-1,2,4-triazole (1 ) follows, with subsequent intramolecular cyclization and dehydration yielding the triazolopyrimidine core.

Role of Acid Catalysts

Protonation of carbonyl groups by APTS or lemon juice enhances electrophilicity, facilitating nucleophilic attack and cyclization. In ionic liquids, the acidic environment lowers activation energy for imine and enamine formation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazolopyrimidine core facilitates nucleophilic substitution at positions activated by electron-withdrawing groups. Key examples include:

Reaction TypeReagents/ConditionsProduct FormedReference
Thiol substitutionH<sub>2</sub>S or thiols, DMF, 80°CS-substituted derivatives
Amine substitutionPrimary amines, ethanol, refluxN-alkylated triazolopyrimidine derivatives

For instance, reaction with 3-amino-1,2,4-triazole under basic conditions leads to Michael addition intermediates, followed by cyclization to form fused heterocycles .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions due to its triazole ring’s dipolarophilic character:

Dipole PartnerConditionsProductYieldReference
Nitrile oxidesToluene, 110°CIsoxazoline-fused triazolopyrimidines65–78%
AzidesCu(I) catalysis, RTTriazolo-triazolopyrimidine hybrids72%

These reactions are critical for expanding the compound’s heterocyclic framework in drug discovery .

Condensation Reactions

The keto group at position 7 and the ester side chain enable condensation with carbonyl-active reagents:

ReagentConditionsProductApplicationReference
Aromatic aldehydesLemon juice/EtOH-H<sub>2</sub>O, 80°CSchiff base derivativesAntimicrobial agents
MalononitrileEthanol, refluxCyanopyridine-linked conjugatesEnzyme inhibition studies

A notable example is the Knoevenagel condensation with 4-chlorobenzaldehyde, forming intermediates for antimicrobial agents .

Oxidation and Reduction

The 7-oxo group and ester functionality undergo redox transformations:

Reaction TypeReagentsProductNotesReference
Oxidation of esterKMnO<sub>4</sub>, H<sub>2</sub>OCarboxylic acid derivativeEnhanced water solubility
Reduction of keto groupNaBH<sub>4</sub>, MeOH7-Hydroxy analogBioactivity modulation

Hydrolysis and Functionalization

The ethyl acetate moiety undergoes hydrolysis and subsequent derivatization:

ProcessConditionsProductUtilityReference
Ester hydrolysisNaOH, H<sub>2</sub>O/EtOHCarboxylic acidPrecursor for amides
Amide formationEDCl, HOBt, DIPEAPyridyl-acetamide conjugatesPharmacological probes

For example, coupling with 2-aminopyridine yields 2-(7-oxo-1,7-dihydro- triazolo[1,5-a]pyrimidin-5-yl)-N-(pyridin-2-yl)acetamide, a candidate for enzyme inhibition studies .

Comparative Reactivity with Analogues

A structural comparison highlights reactivity differences:

CompoundReactive SitesKey Reaction Differences
Ethyl 7-hydroxy-5-methyl-2-(methylthio) derivative Methylthio group at position 2Higher susceptibility to S-alkylation
Methyl (pyrimidin-2-ylthio)methyl analogThioether linkageEnhanced stability under acidic conditions

Mechanistic Insights

  • Michael Addition : The enolate form of the pyrimidinone ring reacts with α,β-unsaturated carbonyls, forming intermediates for fused rings .

  • Tautomerization : The 7-oxo group participates in keto-enol tautomerism, influencing reactivity in protic solvents .

Scientific Research Applications

Antimicrobial Activity

Ethyl 2-(7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate has demonstrated significant antibacterial and antifungal properties. Research indicates its effectiveness against various pathogens:

  • Bacterial Inhibition : Studies have shown that this compound effectively inhibits strains such as Escherichia coli and Staphylococcus aureus.
  • Fungal Activity : It has also been tested against phytopathogenic fungi like Fusarium oxysporum, showing notable antifungal activity.

Anticancer Potential

Recent investigations highlight the compound's potential as an anticancer agent . In vitro studies have shown that derivatives of triazolopyrimidine compounds can inhibit the proliferation of cancer cells:

  • Mechanism of Action : The compound may act as an mTOR inhibitor. For instance, related compounds have exhibited IC50 values in the micromolar range against various cancer cell lines.
Activity TypeTarget Pathogen/Cell LineIC50 Value (µM)
AntibacterialEscherichia coliNot specified
AntifungalFusarium oxysporumNot specified
Anticancer (mTOR)Various Cancer Cell Lines~7.1 nM

Agricultural Applications

The compound's antimicrobial properties extend to agricultural applications where it can be utilized as a pesticide or fungicide. Its effectiveness against plant pathogens can help in developing safer and more efficient agricultural practices.

Case Study: Efficacy Against Plant Pathogens

In a controlled study assessing the efficacy of this compound on crop diseases:

  • Tested Crops : Tomato plants infected with Fusarium oxysporum.
  • Results : The application of the compound resulted in a significant reduction in disease symptoms compared to untreated controls.

Mechanism of Action

The mechanism of action of ethyl 2-(7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to the disruption of cellular processes in target organisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Triazolo-Pyrimidine Core

Position 5 Modifications
  • Ethyl 5-Amino-7-(4-Phenyl)-4,7-Dihydro-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxylate Substituents: Amino group at position 5, phenyl at position 6. This compound was synthesized using 4,4'-trimethylenedipiperidine as an additive, highlighting improved eco-friendly synthesis protocols compared to traditional methods .
  • Ethyl 5-Methyl-7-Phenyl-4,7-Dihydro-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxylate Substituents: Methyl at position 5, phenyl at position 7. This derivative has a molecular weight of 284.32 g/mol and is cataloged under CAS 329795-91-7 .
Position 7 Modifications
  • Methyl (7-Oxo-2-Phenyl-4,7-Dihydro[1,2,4]Triazolo[1,5-a]Pyrimidin-5-yl)Acetate
    • Substituents: Methyl ester at position 5, phenyl at position 2.
    • Impact: The methyl ester decreases lipophilicity compared to the ethyl analogue, which may reduce cell membrane permeability. The phenyl group at position 2 enhances π-π stacking interactions in biological targets .

Functional Group Variations

Ester Group Modifications
  • Ethyl vs. For example, Ethyl 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate (CAS 52798-84-2) has a molecular formula of C₉H₁₀N₄O₂, while its methyl counterpart would have a shorter alkyl chain .
Amino vs. Oxo Groups
  • Ethyl 2-(2-Amino-5-Methyl-[1,2,4]Triazolo[1,5-a]Pyrimidin-7-yl)Acetate Substituents: Amino at position 2, methyl at position 4. Impact: The amino group facilitates hydrogen bonding, as evidenced by its intermolecular N–H···N interactions in crystallographic studies. This compound demonstrated antiviral activity in preliminary research .

Ring System Variations

Fused Pyrazolo-Triazolo-Pyrimidine Derivatives
  • Ethyl (1,3-Diphenyl-1H-Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]Pyrimidin-5-yl)Acetate
    • Structure: Expanded fused-ring system with pyrazole and triazole moieties.
    • Impact: Increased planarity and aromatic surface area enhance binding to enzymes like xanthine oxidase. However, the complexity may reduce synthetic yield compared to simpler triazolo-pyrimidines .
Tetrahydro-Triazolo-Pyrimidine Derivatives
  • Ethyl 7-Chloromethyl-5-(2-Chlorophenyl)-7-Hydroxy-4,5,6,7-Tetrahydro-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxylate Substituents: Chlorine atoms at position 5 and 7. The tetrahydro ring reduces aromaticity, possibly altering target selectivity .

Biological Activity

Ethyl 2-(7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate is a heterocyclic compound within the triazolopyrimidine class that has attracted attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

Overview of the Compound

This compound is characterized by a unique structure that includes a triazole ring fused to a pyrimidine ring. The compound's molecular formula is C9H10N4OC_9H_{10}N_4O . Its synthesis typically involves the cyclization of 5-amino-1,2,4-triazole with ethyl acetoacetate under reflux conditions in solvents like ethanol or acetic acid .

Biological Activity

Antibacterial and Antifungal Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activities. Studies have shown its effectiveness against various phytopathogenic bacteria and fungi . For instance, it has been tested against strains such as Escherichia coli and Fusarium oxysporum, demonstrating notable inhibition.

Anticancer Activity
Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated that derivatives of triazolopyrimidine compounds can inhibit cancer cell proliferation effectively. For example, related compounds with similar structural motifs have shown IC50 values in the micromolar range against several cancer cell lines .

In one study focusing on mTOR inhibitors, a compound structurally similar to this compound exhibited an IC50 value of 7.1 nM against mTOR with significant selectivity over PI3Kα . This suggests that the compound may also play a role in inhibiting critical pathways involved in cancer progression.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites and blocking substrate access. This mechanism is crucial in its antibacterial and anticancer activities.
  • Cellular Pathway Disruption : Its structural attributes allow it to interfere with various biological pathways that are pivotal for cell survival and proliferation .

Comparative Analysis

To understand the unique properties of this compound better, it can be compared with other triazolopyrimidine derivatives:

Compound NameStructureBiological ActivityIC50 (µM)
Ethyl 1,7-dihydro-2-methyl-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylateSimilar core structureModerate antibacterialVaries
7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine derivativesDifferent fused ring systemAnticancer potentialHigher than triazolopyrimidines

The unique substitution pattern of this compound enhances its solubility and biological activity compared to other derivatives .

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study on Antibacterial Activity : A study demonstrated that ethyl 2-(7-oxo...) exhibited substantial inhibition against Fusarium oxysporum, suggesting its potential as an agricultural bactericide .
  • Anticancer Research : In vitro assays revealed that derivatives showed promising cytotoxicity against MCF-7 breast cancer cell lines with IC50 values ranging from 14.5 µM to 19.4 µM compared to doxorubicin .

Q & A

Basic: What are the established synthetic routes for Ethyl 2-(7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate?

Methodological Answer:
The compound is typically synthesized via a one-pot cyclocondensation reaction. A common protocol involves reacting 3,5-diamino-1,2,4-triazole with 4-hydroxy-6-methylpyran-2-one in ethanol under reflux for 12 hours. The reaction proceeds via nucleophilic attack and cyclization, followed by esterification. After solvent evaporation, recrystallization from ethanol yields the product. Structural confirmation is achieved using NMR, IR spectroscopy, and X-ray crystallography . For regioselective synthesis, reaction conditions (e.g., ionic vs. acidic media) can be tuned to favor specific regioisomers (see Advanced FAQ 4) .

Basic: How is the crystal structure of this compound determined and refined?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system, with hydrogen-bonded ribbons along the a-axis formed via amino-group interactions. SHELX software (e.g., SHELXL) is used for refinement, employing riding models for carbon-bound H-atoms and restrained refinement for amino H-atoms. The planar fused-ring system and bond angles (e.g., methylene unit at 111.33°) are validated using difference Fourier maps .

Basic: What pharmacological activities are associated with this compound?

Methodological Answer:
Derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit antibacterial and antiviral properties. For example, analogs with substituted phenyl groups have shown inhibitory activity against Enterococcus faecium (MIC values ≤ 8 µg/mL). Bioactivity studies involve in vitro assays (e.g., broth microdilution) and structural optimization (e.g., introducing sulfanyl or carboxamide groups) . Adenosine A2A receptor antagonism is also explored for neuroprotection, with triazolo-pyrimidine scaffolds demonstrating high binding affinity .

Advanced: How can regioselectivity be controlled during synthesis?

Methodological Answer:
Regioselectivity depends on reaction conditions and substituent effects. For example:

  • Liquid ionic conditions favor the formation of 2-amino-7-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (Product 9).
  • Acidic conditions yield dihydro analogs like ethyl 2-amino-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (Product 10).
ConditionReactantsMajor Product RegioisomerKey Feature
Liquid ionic3,5-Diaminotriazole, benzaldehyde, ethyl 3-oxobutanoate2-Amino-7-methyl-5-phenyl derivativeFully aromatic core
AcidicSame4,7-Dihydro derivativePartially saturated ring

Adjusting solvent polarity and catalyst type further modulates selectivity .

Advanced: How should researchers design bioactivity studies for this compound?

Methodological Answer:

Target Selection: Prioritize targets based on structural analogs (e.g., adenosine A2A for neuroprotection or bacterial enzymes for antimicrobial activity) .

Structural Modification: Introduce substituents (e.g., sulfanyl, carboxamide) to enhance binding or solubility.

Assay Design:

  • For antibacterial testing: Use standardized MIC/MBC assays against Gram-positive pathogens.
  • For receptor antagonism: Perform radioligand binding assays (e.g., using [³H]ZM241385 for A2A receptors).

Data Validation: Cross-validate results with computational docking (e.g., AutoDock Vina) to correlate activity with binding modes .

Advanced: How to resolve contradictions in synthetic yields or regioselectivity?

Methodological Answer:
Contradictions often arise from subtle variations in reaction parameters:

  • Temperature: Higher temperatures (>80°C) may promote side reactions (e.g., ester hydrolysis).
  • Solvent: Ethanol vs. ionic liquids affects cyclization efficiency and solubility of intermediates.
  • Catalyst: Acidic vs. basic catalysts alter protonation states of reactants, influencing reaction pathways.

Case Study: In one protocol, switching from ethanol to a 1-butyl-3-methylimidazolium ionic liquid increased regioselectivity for Product 9 from 60% to 85% . Always replicate conditions with precise stoichiometric control and characterize intermediates via LC-MS or TLC.

Advanced: How does hydrogen bonding influence the compound’s solid-state properties?

Methodological Answer:
The amino group forms intermolecular N–H···N hydrogen bonds with adjacent triazole rings, creating a ribbon-like structure along the a-axis. This network stabilizes the crystal lattice, as confirmed by SC-XRD. The hydrogen-bonding angle (N–H···N ≈ 160°) and distance (2.8–3.0 Å) are critical for packing efficiency. Such interactions also impact solubility and melting behavior, which are relevant for formulation studies .

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